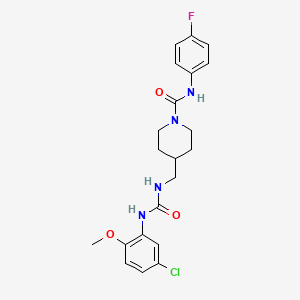![molecular formula C15H13N5O2 B2920412 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone CAS No. 2034400-86-5](/img/structure/B2920412.png)
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a synthetic organic compound. Characterized by its unique heterocyclic structure, it incorporates elements of pyrazolo, pyrazin, pyridin, and isoxazol. The combination of these groups within a single molecular framework suggests potential for diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Several synthetic methods can yield (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone. A common route might involve:
Formation of Pyrazolo-Pyrazin Backbone: : This could be done by cyclization reactions using appropriate starting materials.
Attachment of Pyridin-3-yl Group: : Using nucleophilic substitution or palladium-catalyzed cross-coupling reactions like Suzuki coupling.
Incorporation of Isoxazol Group: : Often via cycloaddition reactions under controlled conditions.
Industrial Production Methods
Scaling up the laboratory synthesis to industrial production generally involves optimizing reaction conditions, including temperature, pressure, and solvent choices, as well as catalyst selection to ensure the highest yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Might be susceptible to oxidative conditions, leading to modifications on the heterocyclic rings.
Reduction: : Selective reductions can occur on certain functional groups without disturbing the entire structure.
Substitution: : The compound can undergo substitution reactions, particularly on the pyridine ring and isoxazol moiety.
Common Reagents and Conditions
Oxidizing agents: : KMnO₄, CrO₃
Reducing agents: : NaBH₄, LiAlH₄
Substitution conditions: : Base or acid catalysis, heat
Major Products
Oxidation: : Hydroxy- and oxo- derivatives
Reduction: : Dehydrogenated forms or partially saturated ring systems
Substitution: : Functionalized derivatives with diverse substituents
Aplicaciones Científicas De Investigación
(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is explored in various fields:
Chemistry: : Serves as a versatile intermediate in synthetic organic chemistry.
Biology: : Investigated for its potential as an enzyme inhibitor or ligand for biomolecular targets.
Medicine: : Studied for its pharmacological properties, including anti-inflammatory and antimicrobial effects.
Industry: : Utilized in the development of materials with specific chemical properties.
Mecanismo De Acción
Molecular Targets and Pathways
The exact mechanism of action depends on its application:
As an enzyme inhibitor: : Binds to the active site or allosteric site, altering the enzyme's activity.
As a drug: : Engages specific receptors or proteins, modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
(6,7-Dihydro-1H-pyrazolo[1,5-a]pyridin-4(5H)-one): : Similar in having a dihydropyrazolo system but differs in the attached groups.
(5-(Pyridin-3-yl)isoxazol-4-carbaldehyde): : Shares the isoxazol-pyridin structure, but lacks the pyrazolo-pyrazin backbone.
Uniqueness
The combination of multiple heterocyclic systems in (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone endows it with unique reactivity and potential biological activities, differentiating it from simpler analogs.
This compound's distinctive structure makes it a valuable subject of study across multiple scientific domains. If there's anything else you'd like to dive into, just let me know.
Propiedades
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-15(19-6-7-20-12(10-19)3-5-17-20)13-8-14(22-18-13)11-2-1-4-16-9-11/h1-5,8-9H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNBTNVXGLVIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,6-dimethyl-3-(propylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2920329.png)

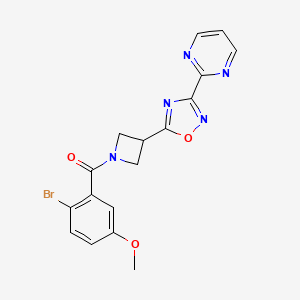
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2920334.png)
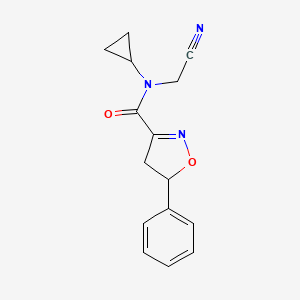
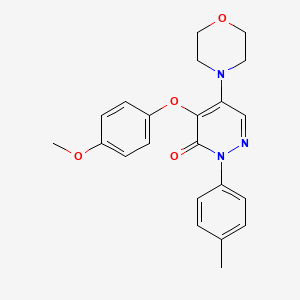
![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B2920337.png)
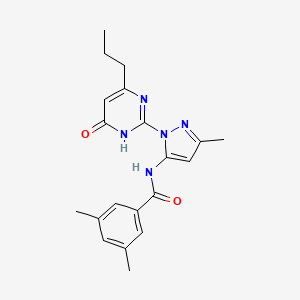
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2920343.png)
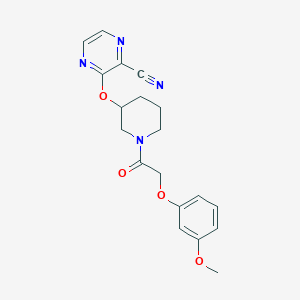
![(2R,3S)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride](/img/structure/B2920346.png)
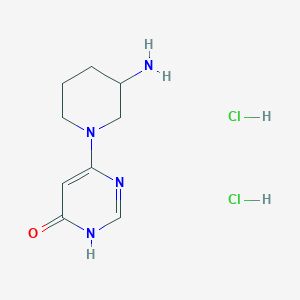
![2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid](/img/structure/B2920350.png)
